molecular formula C14H9N3O4 B3244939 5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid CAS No. 164394-26-7

5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid

Cat. No.: B3244939
CAS No.: 164394-26-7
M. Wt: 283.24 g/mol
InChI Key: NCEKGOMZQFRXIW-UHFFFAOYSA-N
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Description

5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid is a complex organic compound with the molecular formula C14H9N3O4. It is a derivative of 1,10-phenanthroline, a well-known heterocyclic compound. This compound is notable for its unique structure, which includes an amino group and two carboxylic acid groups attached to the phenanthroline backbone. It is used in various scientific research applications due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid typically involves the reaction of 1,10-phenanthroline with suitable reagents to introduce the amino and carboxylic acid groups. One common method involves the nitration of 1,10-phenanthroline followed by reduction to introduce the amino group. The carboxylic acid groups can be introduced through carboxylation reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield various amine derivatives.

Mechanism of Action

The mechanism by which 5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid exerts its effects is primarily through its ability to chelate metal ions. The compound’s nitrogen and oxygen atoms act as donor sites, forming stable complexes with metal ions. These complexes can participate in various chemical reactions, including redox processes and catalytic cycles. The specific molecular targets and pathways involved depend on the metal ion and the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: The parent compound, which lacks the amino and carboxylic acid groups.

    1,10-Phenanthroline-2,9-dicarboxylic acid: Similar structure but without the amino group.

    5-Nitro-1,10-phenanthroline: Contains a nitro group instead of an amino group.

Uniqueness

5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which enhance its ability to form stable complexes with a wide range of metal ions. This dual functionality makes it particularly useful in applications requiring strong and selective metal ion binding.

Properties

IUPAC Name

5-amino-1,10-phenanthroline-2,9-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c15-8-5-6-1-3-9(13(18)19)16-11(6)12-7(8)2-4-10(17-12)14(20)21/h1-5H,15H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEKGOMZQFRXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C3C(=C(C=C21)N)C=CC(=N3)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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